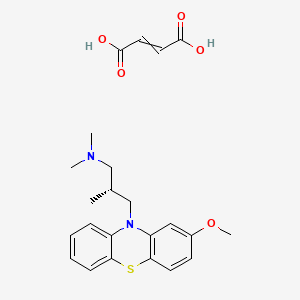

but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Description

Properties

IUPAC Name |

but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLZPECPTYCEBR-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bifonazole involves a Friedel-Crafts acylation reaction between biphenyl and benzoyl chloride to produce 4-phenylbenzophenone. This intermediate is then reduced using sodium borohydride to yield the corresponding alcohol. The alcohol is subsequently halogenated with thionyl chloride, followed by amination with imidazole to complete the synthesis .

Industrial Production Methods

Industrial production of Bifonazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Bifonazole undergoes several types of chemical reactions, including:

Oxidation: Bifonazole can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and strong nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Bifonazole, as well as substituted imidazole compounds.

Scientific Research Applications

Bifonazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying imidazole chemistry and its reactions.

Biology: Investigated for its antifungal properties and effects on fungal cell membranes.

Medicine: Extensively used in the treatment of fungal infections, particularly in dermatology.

Industry: Employed in the formulation of antifungal creams and ointments.

Mechanism of Action

Bifonazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol at two points: the transformation of 24-methylendihydrolanosterol to desmethylsterol and the inhibition of HMG-CoA reductase . This dual action disrupts the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Clotrimazole: Another imidazole antifungal with a similar mechanism of action but different pharmacokinetics.

Miconazole: Also an imidazole antifungal, used in various formulations for treating fungal infections.

Ketoconazole: A broad-spectrum antifungal with additional activity against certain bacteria.

Uniqueness of Bifonazole

Bifonazole is unique due to its dual mode of action, which provides a broader spectrum of antifungal activity compared to other imidazole compounds . Its ability to inhibit ergosterol biosynthesis at two distinct points makes it particularly effective against dermatophytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.